5-Carbethoxy-2-thiouracil

Beschreibung

Historical Context of Thiouracil Derivatives in Medicinal Chemistry

The journey of thiouracil derivatives in the realm of medicinal chemistry is a notable one. Uracil (B121893), a fundamental pyrimidine (B1678525) base in nucleic acids, set the stage for the exploration of its analogues. mdpi.compreprints.org In the 1940s, a pivotal discovery was made when sulfhydryl-containing compounds, including thiouracil, were identified as goitrogenic, meaning they could induce the enlargement of the thyroid gland. preprints.orgencyclopedia.pub This observation led to the pioneering work of Professor Edwin B. Astwood, who, in 1942, began using 2-thiouracil (B1096) to treat patients suffering from Graves' disease, a form of hyperthyroidism. mdpi.compreprints.orgencyclopedia.pub

Thiouracil and its derivatives were found to inhibit the biosynthesis of thyroid hormones by blocking the thyroid peroxidase enzyme. ijnc.ir This marked their establishment as antithyroid agents. ijnc.ir While the initial use of 2-thiouracil itself has been largely discontinued (B1498344) due to side effects, its discovery paved the way for the development of less toxic and more effective antithyroid drugs. ijnc.ir Beyond their antithyroid activity, thiouracil derivatives have been recognized for their potential in various therapeutic areas, with some demonstrating the ability to enhance cell growth and proliferation, accelerate wound healing, and boost resistance to infection. encyclopedia.pub The structural versatility of the thiouracil core has made it a valuable scaffold for the synthesis of compounds with a wide range of biological activities.

Significance of 5-Carbethoxy-2-thiouracil as a Thiouracil Analogue

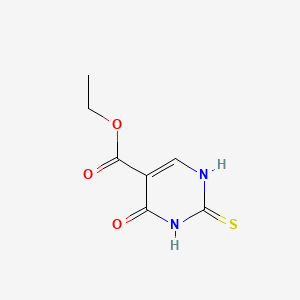

This compound, with the molecular formula C7H8N2O3S, distinguishes itself from other thiouracil derivatives through the presence of a carbethoxy group (-COOC2H5) at the 5th position of the pyrimidine ring. This ethyl ester functional group is a key structural modification that significantly influences the molecule's physicochemical properties, including its solubility and chemical reactivity. The ester linkage provides a potential site for hydrolysis and alters the way the compound interacts with biological targets.

The systematic name for this compound is ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate. nih.gov Its synthesis can be achieved through methods such as the acid-mediated cyclocondensation of diethyl ethoxymethylenemalonate and thiourea (B124793). Another approach involves the condensation of N-substituted thioureas with diethyl ethoxymalonate, which can be facilitated by microwave irradiation. researchgate.net The presence of both a thioamide group and a carbethoxy group on the pyrimidine ring makes this compound a versatile building block for the synthesis of more complex heterocyclic compounds.

Overview of Current Research Trajectories for this compound

Contemporary research on this compound is multifaceted, exploring its potential in various fields of chemistry and medicine. A significant area of investigation is its role as a ligand in the formation of metal complexes. mdpi.com For instance, new dinuclear copper(I) complexes with this compound have been synthesized and studied for their biological activities. mdpi.compreprints.orgencyclopedia.pubresearchgate.net Research has shown that metal complexes of this compound can exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligand. jddtonline.inforesearchgate.net

Specifically, copper(I) halide complexes of this compound have been evaluated for their in vitro cytotoxicity against human pulmonary carcinoma (A549) and human epithelial carcinoma (HeLa) cell lines. jddtonline.infomdpi.comfrontiersin.org The introduction of triphenylphosphine (B44618) as a mixed ligand in these copper complexes was found to significantly increase their cytotoxic effects. jddtonline.inforesearchgate.net

Beyond its coordination chemistry, this compound and its derivatives are being investigated for their potential antimicrobial and antitumor properties. japsonline.com The thiouracil scaffold is known to be a component of molecules that can inhibit DNA synthesis, a key target in cancer therapy. japsonline.com Current research aims to synthesize and evaluate new derivatives with improved efficacy and selectivity. The ability of the sulfur atom in the thiouracil ring to bind to metal ions is a crucial aspect of its biological activity, and this interaction continues to be a focus of study.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8N2O3S | nih.gov |

| Molecular Weight | 200.22 g/mol | nih.gov |

| IUPAC Name | ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | nih.gov |

| CAS Number | 38026-46-9 | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFSHLBWRUOCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191435 | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38026-46-9 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38026-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038026469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38026-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 38026-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Carbethoxy-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-thiouracil-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-Carbethoxy-2-thiouracil

The synthesis of this compound, a significant heterocyclic compound, is primarily achieved through cyclocondensation reactions. These methods can be broadly categorized into acid-mediated approaches, which can be performed in one or two steps, and modern microwave-assisted protocols that offer procedural advantages.

Acid-Mediated Cyclocondensation Approaches

Acid-mediated cyclocondensation is a foundational strategy for constructing the pyrimidine (B1678525) core of this compound. This process typically involves the reaction of diethyl ethoxymethylenemalonate (DEEM) with thiourea (B124793) or its derivatives in an acidic environment. researchgate.netkau.edu.sa The reaction can be tailored to proceed through either a one-step or a two-step pathway.

In the one-step method, this compound is synthesized directly by reacting equimolar amounts of diethyl ethoxymethylenemalonate (DEEM) and thiourea. researchgate.net This reaction is typically carried out in a mixture of concentrated hydrochloric acid and ethanol (B145695) at room temperature, providing a direct route to the target compound. tandfonline.com

The two-step approach offers a more controlled reaction pathway by first isolating an intermediate, thioureidomethylenemalonate. In the initial step, DEEM and a thiourea derivative react under milder acidic conditions to form this intermediate. tandfonline.com For example, the reaction of DEEM with thiourea in an ethanol solution containing hydrochloric acid, stirred for several days, yields malonic acid-(thioureidomethylene)-diethyl ester. tandfonline.com

The second step involves the intramolecular cyclization of the isolated thioureidomethylenemalonate intermediate. This is typically achieved by heating the intermediate under more vigorous acidic conditions, such as refluxing in ethanol with concentrated HCl, to yield the final this compound. kau.edu.sa This two-step process has been reported to achieve yields ranging from 57% to 81%. kau.edu.sasmolecule.com

| Step | Reactants | Conditions | Product | Yield |

| 1 | Diethyl ethoxymethylenemalonate, Thiourea | HCl/Ethanol, Stirring | Malonic acid-(thioureidomethylene)-diethyl ester | 67% tandfonline.com |

| 2 | Thioureidomethylenemalonate intermediate | Reflux in Ethanol/Conc. HCl | This compound | 57-81% kau.edu.sasmolecule.com |

One-Step Cyclocondensation Reactions

Microwave-Assisted Synthetic Protocols

To enhance reaction efficiency, microwave-assisted synthesis has been developed for producing derivatives of this compound. This method facilitates a one-pot, two-component synthesis of ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. researchgate.net The process involves the condensation of N-substituted thioureas with diethyl ethoxymethylenemalonate under microwave irradiation in the presence of pyridine. researchgate.net This protocol is noted for its ability to produce moderate to good yields in significantly reduced reaction times compared to conventional heating methods. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product |

| N-substituted thioureas | Diethyl ethoxymethylenemalonate | Pyridine | Microwave irradiation | Ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates |

Derivatization Reactions of this compound

The functional groups present in this compound, particularly the thioamide moiety, allow for various derivatization reactions. Alkylation is a key transformation that modifies the compound's structure and properties.

Alkylation Studies

The alkylation of this compound has been investigated using different organohalogen compounds under phase-transfer catalysis (PTC) conditions. tandfonline.com This method has been shown to yield either S-monoalkylated products or a mixture of S- and N-dialkylated products, depending on the specific reactants and conditions employed. researchgate.nettandfonline.com The ambident nature of the thiouracil ring allows for alkylation at either the sulfur (S) or nitrogen (N) atoms. tandfonline.com For instance, the mercapto group at the 2-position can be alkylated to form S-methyl derivatives using reagents like dimethyl sulfate. smolecule.com

| Reaction Type | Conditions | Products |

| Alkylation | Phase-Transfer Catalysis (PTC) with organohalogen compounds | S-monoalkylated products and/or S- and N-dialkylated products researchgate.nettandfonline.com |

S-Alkylation Investigations

The sulfur atom at the 2-position of the this compound ring is a primary site for alkylation. Research has shown that treatment of this compound with certain organohalogen compounds leads to the selective formation of S-monoalkylated products. For instance, reacting the parent compound with n-butyl bromide or chloroacetonitrile (B46850) in a 1:3 molar ratio under optimized phase-transfer catalysis (PTC) conditions exclusively yields the corresponding S-alkylated derivatives. Current time information in Bangalore, IN. This selective S-alkylation highlights the nucleophilic character of the sulfur atom.

| Alkylating Agent | Product |

| n-Butyl bromide | Ethyl 2-(n-butylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate |

| Chloroacetonitrile | Ethyl 2-[(cyanomethyl)thio]-6 oxo- 1,6-dihydropyrimidine-5-carboxylate |

| Benzyl chloride | Ethyl 2-(benzylthio)-4-hydroxy-pyrimidine-5-carboxylate |

Table 1: Examples of S-Alkylation Reactions of this compound.

N-Alkylation Investigations

While S-alkylation is often favored, N-alkylation at the nitrogen atoms of the pyrimidine ring can also occur, sometimes simultaneously with S-alkylation. Studies utilizing methyl iodide under PTC conditions have demonstrated that simultaneous S- and N-dimethylation occurs, yielding ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate. Current time information in Bangalore, IN. This indicates that under certain conditions, both the sulfur and at least one of the ring nitrogens are susceptible to electrophilic attack. In reactions with dihaloalkanes like 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459), simultaneous S- and N-cycloalkylation takes place to form fused heterocyclic systems. Current time information in Bangalore, IN.

| Alkylating Agent | Product | Type of Alkylation |

| Methyl iodide | Ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S- and N-Dimethylation |

| 1,2-Dibromoethane | Ethyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]-pyrimidine-6-carboxylate | S- and N-Cycloalkylation |

| 1,3-Dibromopropane | Ethyl 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | S- and N-Cycloalkylation |

Table 2: Examples of N-Alkylation and Mixed S,N-Alkylation Reactions.

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) has been effectively employed to facilitate the alkylation of this compound. Current time information in Bangalore, IN. This methodology is advantageous as it allows for reactions between reactants in different phases (e.g., an aqueous solution of the thiouracil salt and an organic solution of the alkylating agent). The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, shuttles the thiouracil anion across the phase boundary, enabling the reaction to proceed under mild conditions. savemyexams.com Optimized PTC conditions have been shown to influence the selectivity between S- and N-alkylation, leading to S-monoalkylated products or simultaneous S- and N-dialkylated products depending on the specific alkylating agent and reaction parameters used. Current time information in Bangalore, IN.tandfonline.com

Oxidation Reactions (e.g., Formation of Sulfoxides or Sulfones)

The thioamide group in this compound is susceptible to oxidation. The sulfur atom can be oxidized using oxidizing agents such as hydrogen peroxide to yield the corresponding sulfoxides or sulfones. The oxidation of other 2-thiouracil (B1096) derivatives has been studied, showing a progression from sulfenic acid (Ura-SOH), to sulfinic acid (Ura-SO₂H), and finally to sulfonic acid (Ura-SO₃H) intermediates, often followed by desulfuration to the corresponding uracil (B121893). mdpi.com This suggests a similar pathway for this compound, where the sulfur atom is progressively oxidized.

Reduction Reactions (e.g., Carbonyl Group Reduction)

The pyrimidine ring of this compound contains carbonyl groups that are susceptible to reduction. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be used to reduce these keto functionalities to hydroxyl groups. savemyexams.com The reduction of an aldehyde or ketone with these reagents proceeds via nucleophilic addition of a hydride ion (:H⁻) to the carbonyl carbon. savemyexams.com While aldehydes are reduced to primary alcohols, the ketone at the C4 position of the thiouracil ring would be reduced to a secondary alcohol. savemyexams.com It is noted that NaBH₄ is a milder reducing agent and may not reduce the ester group, whereas the more powerful LiAlH₄ would likely reduce both the C4-carbonyl and the ester at the C5 position.

Substitution Reactions on the Thiouracil Ring

Halogenation Studies

The C5 position of the pyrimidine ring, if unsubstituted, is often susceptible to electrophilic substitution. However, in this compound, this position is already functionalized. Studies on related thiouracil compounds, such as 6-methyl-2-thiouracil and various 2-thiouracil-5-sulfonamides, have demonstrated that halogenation, specifically bromination, can occur on the pyrimidine ring. tandfonline.comresearchgate.netmdpi.com These reactions are typically carried out using bromine in a solvent like glacial acetic acid. tandfonline.comresearchgate.netmdpi.com For instance, the bromination of 6-methyl-2-thiouracil yields the 5-bromo analogue. tandfonline.com This indicates that the thiouracil ring can undergo electrophilic halogenation, and similar reactivity could be expected for derivatives like this compound under appropriate conditions, potentially at other positions if the C5 is sterically hindered or electronically deactivated.

Alkylation on the Thiouracil Ring

The alkylation of this compound is a significant area of study, as the introduction of alkyl groups can substantially modify the compound's biological and chemical properties. The thiouracil ring possesses two primary sites for alkylation: the sulfur atom (S-alkylation) and the nitrogen atoms (N-alkylation). The selectivity of this reaction is influenced by the nature of the alkylating agent and the reaction conditions employed.

Research utilizing phase-transfer catalysis (PTC) has provided a versatile method for the alkylation of this compound. tandfonline.com This technique facilitates the reaction between the water-soluble thiouracil salt and the water-insoluble alkylating agent.

Studies have shown that the reaction's outcome depends on the type of organohalogen compound used. For instance, the reaction with monofunctional alkylating agents such as n-butyl bromide or chloroacetonitrile under PTC conditions leads exclusively to S-monoalkylation. tandfonline.com This yields products like ethyl 2-(n-butylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate and ethyl 2-[(cyanomethyl)thio]-6-oxo-1,6-dihydropyrimidine-5-carboxylate, respectively. tandfonline.com

In contrast, when a more reactive alkylating agent like methyl iodide is used under the same PTC conditions, simultaneous S- and N-dimethylation occurs. tandfonline.com This results in the formation of ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate. tandfonline.com

Furthermore, the use of bifunctional alkylating agents, such as 1,2-dibromoethane or 1,3-dibromopropane, leads to a simultaneous S- and N-cycloalkylation. This process forms fused heterocyclic systems. Specifically, the reaction with 1,2-dibromoethane yields ethyl 5-oxo-2,3-dihydro-5H- tandfonline.comresearchgate.netthiazolo[3,2-a]-pyrimidine-6-carboxylate, while 1,3-dibromopropane gives ethyl 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] tandfonline.comresearchgate.netthiazine-7-carboxylate. tandfonline.com

| Alkylating Agent | Reaction Type | Product(s) | Conditions |

|---|---|---|---|

| n-Butyl bromide | S-monoalkylation | Ethyl 2-(n-butylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Phase-Transfer Catalysis (PTC) |

| Chloroacetonitrile | S-monoalkylation | Ethyl 2-[(cyanomethyl)thio]-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Phase-Transfer Catalysis (PTC) |

| Methyl iodide | S- and N-dimethylation | Ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Phase-Transfer Catalysis (PTC) |

| 1,2-Dibromoethane | S- and N-cycloalkylation | Ethyl 5-oxo-2,3-dihydro-5H- tandfonline.comresearchgate.netthiazolo[3,2-a]-pyrimidine-6-carboxylate | Phase-Transfer Catalysis (PTC) |

| 1,3-Dibromopropane | S- and N-cycloalkylation | Ethyl 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b] tandfonline.comresearchgate.netthiazine-7-carboxylate | Phase-Transfer Catalysis (PTC) |

Nucleophilic Addition Reactions

This compound is also susceptible to nucleophilic addition reactions, which can lead to the formation of a diverse range of derivatives. The electrophilic centers in the molecule, particularly the carbonyl groups and the carbon atoms of the pyrimidine ring, are targets for nucleophiles.

Investigations have been conducted into the nucleophilic addition of several reagents to this compound, including Grignard reagents, hydroxylamine (B1172632), and hydrazine (B178648). tandfonline.com These reactions highlight the reactivity of the thiouracil core and provide pathways to novel molecular scaffolds.

The specific outcomes of these reactions are as follows:

Methylmagnesium iodide: The addition of this Grignard reagent to this compound has been studied. tandfonline.com

Hydroxylamine: The reaction with hydroxylamine has been explored as a route to new derivatives. tandfonline.com

Hydrazine: The nucleophilic addition of hydrazine to the this compound structure has also been investigated. tandfonline.com

The structures of the products resulting from these nucleophilic additions have been confirmed through elemental analysis and spectral data. tandfonline.com

| Nucleophilic Reagent | Reaction Type | Product Information |

|---|---|---|

| Methylmagnesium iodide | Nucleophilic Addition | Product structure confirmed by spectral and elemental analysis. tandfonline.com |

| Hydroxylamine | Nucleophilic Addition | Product structure confirmed by spectral and elemental analysis. tandfonline.com |

| Hydrazine | Nucleophilic Addition | Product structure confirmed by spectral and elemental analysis. tandfonline.com |

Coordination Chemistry and Metal Complexation

Ligand Characteristics of 5-Carbethoxy-2-thiouracil

This compound (systematically named ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate) possesses a pyrimidine (B1678525) ring with several functional groups that can act as potential coordination sites for metal ions. nih.gov The molecule's electronic structure and the presence of soft and hard donor atoms dictate its binding preferences and the architecture of the resulting metal complexes.

The most prominent donor site in this compound is the exocyclic sulfur atom at the C2 position. The coordination is well-established to occur through this thione sulfur atom, particularly with soft metal ions like copper(I). researchgate.net This interaction is a classic example of the hard and soft acids and bases (HSAB) theory, where the soft sulfur atom preferentially binds to the soft Cu(I) ion. researchgate.net This sulfur atom is considered the primary binding site in the formation of its copper complexes. Spectroscopic studies of related thiouracil complexes confirm that coordination to metal ions like tungsten can occur specifically through the S-atom of the 2-thiouracil (B1096) moiety. encyclopedia.pubmdpi.com

Beyond the primary thione sulfur site, this compound contains other potential donor atoms, including two nitrogen atoms within the pyrimidine ring (at positions N1 and N3) and two oxygen atoms, one in the C4-keto group and another in the carbethoxy group at the C5 position. encyclopedia.pubmdpi.com While uracil (B121893) and its derivatives can act as bidentate ligands coordinating through a carbonyl oxygen and a nitrogen atom, this is less common for this compound in the presence of soft metals like Cu(I). encyclopedia.pubpreprints.org In studies of the related compound 5-carboxy-2-thiouracil, it has been suggested that binding to metal ions occurs through the carboxylate oxygen and the thione sulfur group, with no interaction from the N1-H and N3-H groups. scispace.com However, for this compound itself, the coordination in its studied copper(I) halide complexes is predominantly monodentate through the sulfur atom.

Thione Sulfur Donor Site Mechanisms

Synthesis and Characterization of Metal Complexes

The reactivity of this compound as a ligand has been effectively demonstrated through its reactions with copper(I) halides. These reactions yield distinct types of complexes depending on the reaction conditions, specifically the absence or presence of other coordinating ligands.

This compound, abbreviated as eitotH₂, readily reacts with copper(I) halides such as CuCl, CuBr, and CuI. jddtonline.infonih.govchemicalbook.com These syntheses typically involve mixing the ligand and the copper(I) salt in a suitable solvent mixture, such as methanol (B129727) and acetonitrile, at room temperature. semanticscholar.org

In the absence of other strong ligands, the reaction between this compound and copper(I) halides results in the formation of dinuclear complexes. encyclopedia.pubjddtonline.info These complexes have the general chemical formula [CuX(eitotH₂)₂]₂, where X represents a halide (Cl, Br, I). mdpi.comnih.gov The molecular structure of a representative compound from this series, [CuI(eitotH₂)₂]₂, has been definitively established through single-crystal X-ray diffraction analysis. nih.gov In these structures, the this compound ligand typically coordinates to the copper centers via the thione sulfur atom.

Table 1: Dinuclear Copper(I) Halide Complexes of this compound

| Complex Formula | Reactants | Key Structural Feature |

| [CuCl(eitotH₂)₂]₂ | This compound, Copper(I) Chloride | Dinuclear |

| [CuBr(eitotH₂)₂]₂ | This compound, Copper(I) Bromide | Dinuclear |

| [CuI(eitotH₂)₂]₂ | This compound, Copper(I) Iodide | Dinuclear, structure confirmed by X-ray diffraction nih.gov |

When the synthesis is modified by introducing a co-ligand, specifically two equivalents of triphenylphosphine (B44618) (PPh₃), a different class of complexes is formed. jddtonline.infochemicalbook.com Under these conditions, mononuclear mixed-ligand complexes are produced. encyclopedia.pubnih.gov These complexes have the general formula [CuX(PPh₃)₂(eitotH₂)]. mdpi.comnih.govsemanticscholar.org The molecular architectures of two such complexes, [CuCl(PPh₃)₂(eitotH₂)] and [CuBr(PPh₃)₂(eitotH₂)], have been elucidated by single-crystal X-ray diffraction. nih.gov In these mononuclear species, the copper(I) center is coordinated by the halide, two triphenylphosphine ligands, and the this compound ligand, which again binds through its sulfur atom.

Table 2: Mononuclear Mixed-Ligand Copper(I) Complexes of this compound

| Complex Formula | Reactants | Key Structural Feature |

| [CuCl(PPh₃)₂(eitotH₂)] | This compound, Copper(I) Chloride, Triphenylphosphine | Mononuclear, structure confirmed by X-ray diffraction nih.gov |

| [CuBr(PPh₃)₂(eitotH₂)] | This compound, Copper(I) Bromide, Triphenylphosphine | Mononuclear, structure confirmed by X-ray diffraction nih.gov |

| [CuI(PPh₃)₂(eitotH₂)] | This compound, Copper(I) Iodide, Triphenylphosphine | Mononuclear |

Copper(I) Halide Complexes

Dinuclear Complex Formation

Structural Elucidation of Metal Complexes

The precise structures of these metal complexes are determined using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of crystalline solids. This technique has been successfully applied to several copper complexes of this compound.

The molecular structures of the following representative compounds have been unequivocally established by this method:

[CuI(eitotH₂)₂]₂: A dinuclear copper(I) iodide complex. nih.gov

[CuCl(PPh₃)₂(eitotH₂)]: A mononuclear copper(I) chloride complex with triphenylphosphine. nih.govresearchgate.net

[CuBr(PPh₃)₂(eitotH₂)]: A mononuclear copper(I) bromide complex with triphenylphosphine. nih.govresearchgate.net

These studies have confirmed the dinuclear nature of the phosphine-free complexes and the mononuclear, distorted tetrahedral geometry of the mixed-ligand phosphine (B1218219) complexes. nih.govmdpi.com For related thiouracil derivatives, X-ray analysis has also confirmed the coordination modes for other metals, such as the bidentate chelation of a Zn(II) complex through the sulfur and a nitrogen atom. encyclopedia.pub

Spectroscopic methods are crucial for confirming coordination and understanding the electronic and structural properties of the complexes, especially when single crystals suitable for X-ray diffraction are not available.

IR spectroscopy is used to identify functional groups and confirm their involvement in metal coordination by observing shifts in their vibrational frequencies. In the metal complexes of this compound and its analogues, the IR spectra provide clear evidence of coordination.

The N-H stretching bands are typically observed around 3100-3180 cm⁻¹. researchgate.net

The thioamide (C=S) and carboxylate/ester (C=O) bands are particularly diagnostic. A shift in the position of these bands in the spectra of the complexes compared to the free ligand indicates that the sulfur and oxygen atoms are involved in bonding with the metal ion. scispace.com

For complexes of 5-carboxy-2-thiouracil, a shift of the ν(COO)asym band to higher wavenumbers and the ν(COO)sym band to lower wavenumbers suggests unsymmetrical, monodentate bonding of the carboxylate group. scispace.com

The presence of new bands in the far-IR region of the spectra can be assigned to M-O and M-S stretching vibrations, further confirming the coordination sites. scispace.com

Table 1: Key IR Spectral Data (cm⁻¹) for a Cu(II) Complex of 5-Carboxy-2-thiouracil

| Assignment | Free Ligand (5-carboxy-2-thiouracil) | Cu(II) Complex |

| ν(N-H) | 3180, 3100 | - |

| ν(C=O) | 1700 | 1620 |

| ν(COO)asym | 1660 | 1680 |

| ν(COO)sym | 1450 | 1430 |

Data derived from studies on 5-carboxy-2-thiouracil, a close analogue of this compound. researchgate.netscispace.com

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms in diamagnetic metal complexes (e.g., Cu(I), Zn(II), Cd(II), Au(III)).

Upon complexation, the chemical shifts of the ligand's protons (¹H NMR) and carbons (¹³C NMR) change, indicating a modification of their electronic environment. These shifts can pinpoint the sites of coordination. researchgate.net

In solid-state NMR studies of related copper and gold thiouracil complexes, the absence of signals for NH protons confirms that the ligand coordinates to the metal in its deprotonated form. preprints.orgmdpi.com

Techniques like ¹H-¹H COSY, HMBC, and HMQC are used to make unambiguous assignments of all proton and carbon signals in the free ligand, which aids in the interpretation of the more complex spectra of the metal complexes. researchgate.net

UV-Vis spectroscopy is employed to study the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

The electronic spectrum of the free this compound ligand typically shows intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyrimidine ring and associated functional groups. researchgate.net

Upon coordination to a metal ion, these bands may shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and change in intensity. jddtonline.infonih.gov These changes provide evidence of ligand-to-metal interaction.

For complexes with transition metals having d-electrons (like Cu(II), Ni(II), Co(II)), new, weaker absorption bands may appear in the visible region, which are assigned to d-d electronic transitions and are indicative of the coordination geometry around the metal ion (e.g., octahedral or tetrahedral). mdpi.comnih.gov

Table 2: UV-Vis Absorption Data (λₘₐₓ in nm) for Copper(I) Complexes of this compound in Solution

| Compound | Absorption Maxima (λₘₐₓ) |

| [CuCl(eitotH₂)] | 264, 311 |

| [CuBr(eitotH₂)] | 263, 310 |

| [CuI(eitotH₂)] | 264, 311 |

| [CuCl(PPh₃)₂(eitotH₂)] | 262, 310 |

| [CuBr(PPh₃)₂(eitotH₂)] | 263, 308 |

| [CuI(PPh₃)₂(eitotH₂)] | 262, 309 |

Data obtained from research on the synthesis and characterization of these specific copper(I) complexes. researchgate.net

Spectroscopic Characterization of Metal Complexes

Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for investigating the vibrational modes of this compound and its metal complexes. This analytical method provides detailed insights into the molecular structure, bonding, and the changes that occur upon coordination with metal ions.

Detailed Research Findings

A normal coordinate analysis of this compound, assuming a C_s point group symmetry, has been conducted to assign the fundamental vibrational modes. asianpubs.org The molecule, with its 21 atoms, gives rise to 57 fundamental modes of vibration, which are distributed into 39a' (in-plane) and 18a'' (out-of-plane) irreducible representations. asianpubs.org The vibrational assignments are based on these normal coordinate calculations. asianpubs.org

The Raman spectrum of free this compound exhibits characteristic bands corresponding to the various functional groups within the molecule. The N-H stretching vibrations are typically observed in the region of 3500-3000 cm⁻¹. asianpubs.org For this compound, the Raman band at 1570 cm⁻¹ has been assigned to the N-H in-plane bending vibrational mode. asianpubs.org

Upon complexation with metal ions, significant shifts in the Raman bands of this compound are observed, indicating the coordination of the ligand to the metal center. Studies on the closely related compound, 5-carboxy-2-thiouracil, reveal that complexation with Cu(II) leads to shifts in the carboxylate and thioamide bands. researchgate.net Specifically, the band associated with the C=S stretching mode, observed around 1210 cm⁻¹ in the Raman spectrum of the free ligand, shifts to a lower frequency (1185 cm⁻¹) in the complex. researchgate.net This shift confirms the participation of the thionyl sulfur atom in coordination with the metal ion. researchgate.net

Furthermore, the asymmetric and symmetric stretching modes of the carboxylate group also show shifts upon complexation, indicating its involvement in bonding to the metal. researchgate.net The appearance of new, low-frequency bands in the Raman spectrum of the complex, which are absent in the spectrum of the free ligand, provides direct evidence of metal-ligand bond formation. researchgate.net For instance, new bands appearing around 280 cm⁻¹ and 250 cm⁻¹ in the copper complex of 5-carboxy-2-thiouracil are attributed to the v(M-S) and v(M-O) stretching vibrations, respectively. researchgate.net

While detailed Raman spectral data for a wide range of this compound metal complexes are not extensively reported, the principles observed with the 5-carboxy-2-thiouracil analog provide a strong basis for interpreting the coordination chemistry. The shifts in the vibrational frequencies of the C=S and C=O groups, along with the emergence of metal-sulfur and metal-oxygen stretching modes, are key indicators of complex formation and the coordination sites of the ligand.

Interactive Data Tables

Table 1: Vibrational Assignments of this compound from Raman and IR Spectroscopy

| Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Assignment |

| - | 3290 | N-H Stretching |

| - | 3249 | N-H Stretching |

| 1570 | 1572 | N-H In-plane Bending |

| - | 975 | N-H Out-of-plane Bending |

| - | 954 | N-H Out-of-plane Bending |

| - | 866 | N-H Out-of-plane Bending |

| - | 850 | N-H Out-of-plane Bending |

| 1210 | 1200 | C=S Stretching |

| 1605 | 1610 | Asymmetric COO⁻ Stretching |

| 1450 | 1440 | Symmetric COO⁻ Stretching |

Data sourced from a study on 5-carboxy-2-thiouracil, a closely related compound, for the C=S and COO⁻ stretching frequencies. researchgate.net Other data is from the normal coordinate analysis of this compound. asianpubs.org

Table 2: Comparison of Key Raman Frequencies (cm⁻¹) of a Thiouracil Derivative Before and After Complexation with Cu(II)

| Vibrational Mode | Free Ligand (5-carboxy-2-thiouracil) | Cu(II) Complex | Shift (Δν) |

| ν(C=S) | 1210 | 1185 | -25 |

| ν_asym(COO⁻) | 1605 | 1685 | +80 |

| ν_sym(COO⁻) | 1450 | 1405 | -45 |

| ν(M-S) | - | ~280 | New Band |

| ν(M-O) | - | ~250 | New Band |

This table is based on data for the closely related 5-carboxy-2-thiouracil to illustrate the expected changes upon metal complexation. researchgate.net

Biological Activities and Pharmaceutical Relevance

Antitumor and Cytotoxic Activity

The potential of 5-Carbethoxy-2-thiouracil and its related compounds as anticancer agents has been extensively studied. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, an effect that can be significantly amplified through coordination with metal ions.

In vitro studies have confirmed the cytotoxic effects of this compound against several human cancer cell lines. Specifically, its activity has been evaluated against A549 (human pulmonary carcinoma) and HeLa (human cervical carcinoma) cells. nih.govpreprints.org While the parent compound shows some activity, its metal complexes exhibit more potent cytotoxicity. researchgate.net For instance, metal complexes of the related 5-carboxy-2-thiouracil have been screened against Sarcoma-180 tumor cells, showing antitumor activity both in vitro and in vivo. preprints.orgmdpi.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Complex | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Dinuclear Cu(I) Complexes | A549, HeLa | 15–40 | |

| Mixed-ligand Cu(I) Complexes | A549, HeLa | Highly cytotoxic | nih.govpreprints.org |

A significant enhancement in the antitumor activity of this compound is observed upon the formation of metal complexes. Copper(I) halide complexes, in particular, have demonstrated pronounced cytotoxicity. nih.govpreprints.org Studies have synthesized and characterized both dinuclear complexes, with the general formula [CuX(eitotH₂)₂]₂, and mononuclear mixed-ligand complexes, [CuX(PPh₃)₂(eitotH₂)] (where eitotH₂ is this compound and PPh₃ is triphenylphosphine). nih.govmdpi.com

The mixed-ligand complexes containing triphenylphosphine (B44618) were found to be significantly more cytotoxic than the phosphine-free dinuclear complexes. nih.govpreprints.org The lower activity of the dinuclear complexes is thought to be due to reduced cellular uptake. The sulfur atom in the thiouracil ring plays a critical role in binding to metal ions, which in turn enhances the biological activity of the compound.

Table 2: Cytotoxicity of this compound and its Copper(I) Complexes

| Compound Type | Ligands | Cytotoxicity | Probable Reason for Difference | Reference |

|---|---|---|---|---|

| Dinuclear Copper(I) Complex | This compound, Halides (Cl, Br, I) | Weaker Activity (IC₅₀: 15–40 μM) | Lower cellular uptake | nih.gov |

When compared to other thiouracil derivatives, the cytotoxic efficacy of this compound and its complexes is notable. For example, its carboxylic acid counterpart, 5-carboxy-2-thiouracil (isoorotic acid), forms copper(II) complexes that exhibit lower anticancer efficacy. This difference is attributed to the higher polarity of the carboxylic acid group, which reduces membrane permeability and bioavailability.

Enhanced Cytotoxicity with Metal Complex Formation

Antimicrobial Activity

Derivatives of 2-thiouracil (B1096), including this compound, have garnered attention for their potential antimicrobial properties. ontosight.ai The thiouracil scaffold can be modified to enhance its effectiveness against a range of microbial pathogens. nih.gov Research indicates that metal complexes of thiouracil derivatives often exhibit greater antimicrobial activity than the free ligands. researchgate.netmdpi.comresearchgate.net

Thiouracil derivatives and their metal complexes have demonstrated activity against Gram-positive bacteria. preprints.orgnih.govresearchgate.net The introduction of metal ions, such as copper(II), generally maintains or enhances the antimicrobial effect. mdpi.com Staphylococcus aureus has been identified as a particularly susceptible Gram-positive bacterium to the copper(II) complexes of 2-thiouracil. preprints.orgmdpi.com Some novel 6-aryl-5-cyano thiouracil derivatives have shown superior antibacterial activity against the Gram-positive bacteria S. aureus and B. subtilis when compared to the reference drug amoxicillin. nih.gov

The antimicrobial spectrum of thiouracil derivatives also extends to Gram-negative bacteria. preprints.orgnih.govresearchgate.net While some derivatives are active only against Gram-positive strains, others display broad-spectrum activity. nih.gov For example, the copper(II) complex of a 2-thiouracil derivative showed the highest activity against S. enterica among tested Gram-negative bacteria. preprints.org However, in some studies, the free 2-thiouracil ligand did not inhibit the growth of P. aeruginosa. preprints.org This highlights the variability in activity based on the specific derivative and the bacterial species.

Table 3: Summary of Antimicrobial Activity for Thiouracil Derivatives

| Bacterial Type | Specific Bacteria | Active Compounds | Reference |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus subtilis | 6-aryl-5-cyano thiouracils, Cu(II) complexes of 2-thiouracil | preprints.orgmdpi.comnih.gov |

| Gram-Negative | S. enterica | Cu(II) complexes of 2-thiouracil derivatives | preprints.org |

Antifungal and Anti-Yeast Activity

Studies have shown that metal complexes of thiouracil derivatives can be more active than the free ligands. mdpi.com For example, complexes of Co(II) nitrate (B79036) with 5-morpholinomethyl-2-thiouracil displayed greater antifungal activity against Aspergillus niger and Candida albicans than the ligand alone. mdpi.com Similarly, mixed ligand complexes of nickel(II), copper(II), and zinc(II) with 5-fluorouracil, alanine, and phenylalanine were active against Aspergillus niger and Candida albicans. mdpi.com The most potent antifungal activity against Saccharomyces cerevisiae was observed with a Cu(II) complex. mdpi.com

Impact of Metal Complexation on Antimicrobial Efficacy

The introduction of metal ions generally enhances the antimicrobial activity of thiouracil derivatives. mdpi.com For example, the complexation of Cu(II) with 6-methyl-2-thiouracil improved its activity against all tested microorganisms except for B. cereus. mdpi.commdpi.com However, the effect of metal complexation can vary. The addition of Pd(II) to 6-methyl-2-thiouracil resulted in a loss of activity against E. faecalis and reduced activity against L. monocytogenes and C. albicans. mdpi.com In contrast, the Cu(II) complex with 6-methyl-2-thiouracil and the Pd(II) complex with 6-propyl-2-thiouracil demonstrated the highest activity against the tested microorganisms. mdpi.com

Dinuclear copper(I) complexes with this compound have been synthesized and characterized. preprints.orgmdpi.com While their direct antifungal and anti-yeast activities are not extensively detailed in the provided context, the general trend of enhanced antimicrobial efficacy upon metal complexation suggests this as a promising area for future investigation. preprints.orgmdpi.com

Antiviral Activity

Thiouracil derivatives have been investigated for their potential antiviral properties. ontosight.aiontosight.ai Some studies suggest that these compounds may exhibit antiviral activity, with research ongoing to fully understand their mechanisms and effectiveness. ontosight.ai

Derivatives of this compound have shown potential as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net The (thio)carboxanilide derivatives, which are structurally related, are potent and selective inhibitors of HIV-1 RT. nih.gov Models of RT complexed with these inhibitors have been developed to understand their mode of action and to guide the design of new, more effective antiviral agents. nih.gov These models show that the inhibitors bind in a pocket of the enzyme, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov

Potential as Antithyroid Agent

The discovery of the antithyroid properties of sulfhydryl-containing compounds in the 1940s led to the use of thiouracil derivatives in the treatment of hyperthyroidism. mdpi.comencyclopedia.pub 2-thiouracil itself was first used to treat Graves' disease in 1942. preprints.orgmdpi.comencyclopedia.pub These drugs act by inhibiting the synthesis of thyroid hormones. researchgate.net

This compound shares its core 2-thiouracil structure with established antithyroid drugs like propylthiouracil (B1679721) (PTU) and methylthiouracil. mdpi.comencyclopedia.pub These drugs are known to block thyroid hormone biosynthesis by inhibiting the enzyme thyroid peroxidase. researchgate.netmzsr.sk The presence of the thiourea (B124793) moiety within the six-membered ring is crucial for this inhibitory activity. oup.com The structural similarity of this compound to these drugs suggests its potential to exhibit similar antithyroid effects.

In addition to inhibiting hormone synthesis in the thyroid gland, some thiouracil derivatives can also inhibit the conversion of the prohormone thyroxine (T4) to the active hormone 3,5,3′-triiodothyronine (T3) in peripheral tissues like the liver. researchgate.netoup.com This conversion is catalyzed by the enzyme iodothyronine 5'-deiodinase. nih.gov

A study on the structure-activity relationships of various thiouracil derivatives revealed that this compound has about 0.4 times the inhibitory activity of 2-thiouracil on hepatic monodeiodination of thyroxine. oup.com In comparison, 6-propyl-2-thiouracil (PTU) is 2.5 times more active than 2-thiouracil. oup.com The study indicated that substituting a carbethoxy group at position 5 impairs the inhibitory activity. oup.com The kinetics of this inhibition by 2-thiouracil were found to be noncompetitive. oup.com

Mechanistic Investigations of Biological Action

Interaction with Molecular Targets

The efficacy of 5-Carbethoxy-2-thiouracil stems from its ability to engage with and modulate the function of key biological molecules, particularly enzymes. Its structural features, including the thiouracil ring and the carbethoxy group, dictate its binding affinities and mechanistic actions.

This compound and its related compounds are recognized for their potential to inhibit enzymes crucial for nucleotide metabolism and DNA synthesis. jddtonline.info Thiouracil derivatives, in general, can interfere with pyrimidine (B1678525) nucleotide biosynthesis. nih.gov This inhibition is a key aspect of their cytotoxic effects. For instance, certain 5-substituted-2-thiouracil derivatives have been found to effectively inhibit DNA synthesis. japsonline.com The mechanism often involves acting as an antimetabolite, where the compound mimics natural pyrimidine bases, thereby disrupting the normal enzymatic processes involved in creating nucleic acids. nih.gov While many thiouracil derivatives show this activity, metal complexes of these compounds, including those of this compound, have been a major focus of research, often exhibiting enhanced biological action through mechanisms that can include enzyme inhibition. jddtonline.infoscilit.com Some studies have pointed towards the inhibition of enzymes like DNA polymerase IIIC as a target for certain uracil (B121893) derivatives, which prevents the replication of the host chromosome in bacteria. nih.gov

Enzyme Inhibition Mechanisms (e.g., Enzymes Involved in DNA Synthesis and Repair, Nucleotide Metabolism)

Cellular Pathways Affected by this compound and its Complexes

The interaction of this compound with molecular targets triggers disruptions in several fundamental cellular pathways, leading to outcomes such as inhibited cell growth and cell death.

A primary mechanism for the biological activity of this compound is its interference with the synthesis of nucleic acids. jddtonline.info As an analogue of a pyrimidine base, it can disrupt the biosynthesis of nucleotides. nih.gov Studies on related compounds, such as 2-thioorotate and isoorotate, have demonstrated inhibitory action on nucleotide metabolism and nucleic acid synthesis in hepatoma cells. jddtonline.inforesearchgate.netsemanticscholar.org 5-substituted-2-thiouracil derivatives have been specifically noted for their ability to inhibit DNA synthesis, which is a cornerstone of their anti-tumor activity. japsonline.com This interference with the machinery of DNA production is a key contributor to the compound's cytotoxic effects.

This compound and, more notably, its metal complexes have demonstrated significant capabilities in inhibiting the proliferation of various cancer cell lines. jddtonline.infosemanticscholar.org While the free ligand often shows limited effectiveness, its coordination with metal ions like copper(I) can dramatically increase its cytotoxic potency. researchgate.netsemanticscholar.org

For example, studies have evaluated copper(I) complexes of this compound against human cancer cell lines. Mixed ligand complexes containing triphenylphosphine (B44618) were found to be particularly cytotoxic. jddtonline.infosemanticscholar.org The inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, have been determined for several complexes across different cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| [CuI(PPh3)2(eitotH2)] | HeLa | Human Epithelial Carcinoma | 2.55 | semanticscholar.org |

| [CuBr(PPh3)2(eitotH2)] | HeLa | Human Epithelial Carcinoma | 3.66 | semanticscholar.org |

| [CuCl(PPh3)2(eitotH2)] | HeLa | Human Epithelial Carcinoma | 3.36 | semanticscholar.org |

| This compound (eitotH2) | HeLa, A549, MRC5 | Various | Very ineffective | semanticscholar.org |

| Triphenylphosphine (PPh3) | HeLa, A549, MRC5 | Various | Very ineffective | semanticscholar.org |

HeLa: Human epithelial carcinoma; A549: Human pulmonary carcinoma; MRC5: Human fetal lung fibroblast. eitotH2 is an abbreviation for this compound.

These findings underscore that metal complexation is a powerful strategy for amplifying the cell proliferation inhibition capacity of this compound. scilit.compreprints.org

The cytotoxic effects of thiouracil derivatives are often linked to their ability to induce apoptosis, or programmed cell death. While direct studies on apoptosis induction by this compound are not extensively detailed in the provided context, research on structurally related 2-thiouracil-5-sulfonamide derivatives provides strong mechanistic insights. nih.gov These related compounds have been shown to stimulate the apoptotic death of cancer cells. nih.govresearchgate.net

The process typically involves the activation of specific cellular signals that lead to characteristic changes, such as DNA fragmentation and the exposure of phosphatidylserine (B164497) on the cell membrane. oup.com For instance, analysis of cancer cells treated with a 2-thiouracil-5-sulfonamide derivative revealed a significant increase in both early and late-stage apoptotic cells. nih.govresearchgate.net This induction of apoptosis is often accompanied by cell cycle arrest, which prevents cancer cells from dividing and proliferating. The anticancer effects of many thiouracil-based compounds are attributed to this ability to trigger apoptosis and halt the cell cycle.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Efficacy

The biological activity of 5-Carbethoxy-2-thiouracil is significantly modulated by the nature and position of substituents on the thiouracil ring. Research has demonstrated that even minor alterations to the core structure can lead to substantial changes in its pharmacological profile.

Effects of the Carbethoxy Group at Position 5

The presence of a carbethoxy group at the 5th position of the thiouracil ring is a defining feature of this compound. However, studies have shown that this particular substituent can have a detrimental effect on certain biological activities. For instance, in the context of inhibiting the conversion of thyroxine (T4) to triiodothyronine (T3), the carbethoxy group at position 5 has been found to impair this inhibitory activity. nih.gov This suggests that for this specific biological target, the electronic and steric properties of the carbethoxy group are not favorable for optimal interaction.

Influence of Other Substituents on the Thiouracil Ring

The biological activity of thiouracil derivatives can be significantly altered by the introduction of various substituents at different positions on the pyrimidine (B1678525) ring. The thiourea (B124793) moiety within the six-membered ring structure is considered essential for its biological action. nih.gov

Substitutions at positions 5 and 6 of the thiouracil ring have been a primary focus of SAR studies. It has been observed that the introduction of a multiple-member carbon chain, such as a propyl or butyl group, at either position 5 or 6 can markedly enhance the inhibitory activity against the conversion of T4 to T3. nih.gov Conversely, the presence of a methyl group at position 6 has been shown to impair this activity. nih.gov

The following table summarizes the relative inhibitory potencies of various thiouracil derivatives in the inhibition of 5′-monodeiodination of T4 to T3, highlighting the impact of different substituents.

| Compound | Relative Inhibitory Activity (Compared to 2-Thiouracil) |

| 5-Iodo-2-thiouracil | ~30 times more active |

| 6-n-Propyl-2-thiouracil (PTU) | 2.5 times more active |

| 6-Carbethoxy-2-thiouracil | 1.4 times more active |

| 5-n-Butyl-6-methyl-2-thiouracil | 1.3 times more active |

| This compound | 0.4 times less active |

| 6-Methyl-2-thiouracil | 0.29 times less active |

| 5-Carboxy-2-thiouracil | 0.19 times less active |

Data sourced from studies on rat liver homogenate. nih.gov

These findings underscore the critical role of the size, lipophilicity, and electronic nature of the substituent in determining the biological efficacy of thiouracil derivatives.

Role of Metal Complexation in Modulating SAR

The formation of metal complexes with this compound has emerged as a significant strategy for modulating its structure-activity relationship and enhancing its biological activity, particularly its cytotoxic properties. The sulfur atom in the thiouracil ring is a key site for coordination with metal ions. researchgate.net

Studies involving copper(I) halides have shown that complexation with this compound can lead to the formation of dinuclear and mononuclear complexes. plos.orgnih.govnih.gov A noteworthy finding is that mixed-ligand copper(I) complexes of this compound, particularly those containing triphenylphosphine (B44618), exhibit significantly enhanced cytotoxicity against human tumor cell lines compared to the phosphine-free complexes. plos.orgnih.gov The phosphine-free complexes only showed inhibitory effects on cell proliferation at relatively high concentrations. plos.orgnih.gov

The following table illustrates the impact of metal complexation on the cytotoxic activity of this compound derivatives.

| Compound Type | Cytotoxicity |

| Phosphine-free dinuclear copper(I) complexes of this compound | Low (inhibition only at high concentrations) |

| Mixed-ligand mononuclear copper(I) complexes of this compound with triphenylphosphine | High |

Based on in vitro studies against human tumor cell lines. plos.orgnih.gov

Pharmacophore Identification and Optimization Strategies

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For thiouracil derivatives, the uracil (B121893) moiety is often considered a key pharmacophore. mdpi.com

Optimization strategies for thiouracil-based compounds have focused on several key areas:

Substitution at Position 5: As discussed, this is a critical position for modulating activity. While the carbethoxy group may be detrimental for some targets, other substituents like halogens or small alkyl chains can be beneficial. nih.gov

Alkylation at N1 and N3 positions: The inhibitory activity of some thiouracil derivatives has been shown to be dependent on the substitution at the N1 position. nih.gov

Introduction of Additional Functional Groups: The incorporation of moieties like sulfonamides has been explored to develop novel 2-thiouracil-5-sulfonamide derivatives with potential anticancer activity. pharmacophorejournal.com

Hybrid Molecule Design: Combining the thiouracil pharmacophore with other active moieties, such as coumarin, has been investigated to create hybrid molecules with unique biological profiles. acs.org

Metal Complexation: As detailed in the previous section, the formation of metal complexes represents a powerful optimization strategy to enhance the biological efficacy of thiouracil derivatives. plos.orgnih.govnih.gov

These optimization strategies aim to improve the compound's binding affinity to its target, enhance its pharmacokinetic properties, and reduce potential off-target effects.

Advanced Spectroscopic and Computational Analyses

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 5-Carbethoxy-2-thiouracil, offering a window into its functional groups, bonding, and electronic nature. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are synergistically employed to build a comprehensive structural profile.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific vibrational modes.

Key functional groups such as the carbonyl (C=O) groups of the uracil (B121893) ring and the ester, the thioamide (C=S), and the amine (N-H) groups exhibit distinct absorption bands. For instance, the C=O stretching vibrations are typically observed in the region of 1700-1730 cm⁻¹. sci-hub.se The N-H stretching modes appear at higher wavenumbers, around 3249 cm⁻¹, while in-plane bending for N-H is seen near 1572 cm⁻¹. Current time information in Bangalore, IN. The C=S stretching vibration is assigned to bands in the 1160-1168 cm⁻¹ range. sci-hub.se

IR spectroscopy is also crucial for studying the coordination of this compound with metal ions. When the molecule acts as a ligand, shifts in the positions of these characteristic bands provide evidence of coordination. For example, in copper(I) complexes, the thione sulfur atom is a primary coordination site. researchgate.netmdpi.com This interaction is confirmed by shifts in the C=S and C=O stretching frequencies. The ν(C=O) stretch, found at approximately 1733-1755 cm⁻¹ in the free ligand, can shift upon complexation, indicating changes in the electronic distribution within the pyrimidine (B1678525) ring. researchgate.net For a dinuclear copper(I) iodide complex, significant IR bands were identified at 1733 cm⁻¹ (C=O), 1617 cm⁻¹, 1556 cm⁻¹, and 1524 cm⁻¹ (C=C, C=N), confirming the ligand's presence and coordination. researchgate.netkaust.edu.sa

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3249 | Current time information in Bangalore, IN. |

| C=O (Ester & Ring) | Stretching | 1700-1735 | sci-hub.se |

| N-H | In-plane bending | ~1572 | Current time information in Bangalore, IN. |

| C=S (Thioamide) | Stretching | 1160-1168 | sci-hub.se |

| N-H | Out-of-plane bending | 850-975 | Current time information in Bangalore, IN. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. mdpi.commdpi.comencyclopedia.pub The chemical environment of each nucleus determines its resonance frequency, providing detailed information about the connectivity and structure of the molecule.

For this compound, ¹H NMR spectroscopy would identify protons on the pyrimidine ring, the N-H protons, and the ethyl group of the carbethoxy substituent. Similarly, ¹³C NMR spectroscopy would reveal the signals for each unique carbon atom, including the C=O, C=S, and ring carbons. The spectra for this compound are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a solvent capable of dissolving the polar molecule. sci-hub.semdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the promotion of electrons from lower to higher energy orbitals upon absorption of UV or visible light. For molecules with conjugated systems and heteroatoms like this compound, this technique provides insight into the electronic structure.

The UV-Vis spectrum of this compound in solution typically displays intense absorption bands corresponding to π→π* transitions within the conjugated pyrimidine ring system. These transitions are characteristic of the chromophore. Studies report absorption maxima (λmax) in the range of 262–311 nm. researchgate.netkaust.edu.sa

The formation of metal complexes significantly influences the electronic spectra. Upon coordination with copper(I), a red shift (bathochromic shift) of the absorption bands is often observed, indicating a change in the energy of the electronic transitions due to the metal-ligand interaction. researchgate.net The polarity of the solvent and the pH of the solution can also affect the position and intensity of these absorption bands by stabilizing the ground or excited states differently. researchgate.net

| Compound/Complex | Solvent/Conditions | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| This compound | Not specified | 264, 311 | researchgate.netkaust.edu.sa |

| [CuCl(eitotH₂)₂]₂ | Not specified | 264, 311 | researchgate.netkaust.edu.sa |

| [CuBr(eitotH₂)₂]₂ | Not specified | 263, 310 | researchgate.netkaust.edu.sa |

| [CuI(eitotH₂)₂]₂ | Not specified | 262, 310 | researchgate.netkaust.edu.sa |

Raman spectroscopy, like IR, probes the vibrational modes of a molecule but operates on the principle of inelastic scattering of monochromatic light. It is a complementary technique, and certain vibrational modes that are weak in IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy provides further confirmation of the functional groups. A normal coordinate analysis has assigned Raman bands at 1735 cm⁻¹ to the C=O stretching vibration and 1160 cm⁻¹ to the C=S stretch. Current time information in Bangalore, IN. The N-H in-plane bending mode is identified with a band at 1570 cm⁻¹. Current time information in Bangalore, IN. These assignments are consistent with the data obtained from IR spectroscopy and are crucial for a complete vibrational analysis of the molecule. The study of Raman spectra is also valuable in understanding the structure of related thiouracil compounds and their metal complexes. mdpi.com

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| C=O | Stretching | 1735 | Current time information in Bangalore, IN. |

| N-H | In-plane bending | 1570 | Current time information in Bangalore, IN. |

| C=S | Stretching | 1160 | Current time information in Bangalore, IN. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, have become integral to modern chemical research. They allow for the prediction of molecular properties, complementing and guiding experimental work.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations are employed to predict its optimized molecular geometry, electronic properties, and vibrational frequencies. Current time information in Bangalore, IN.mdpi.com

These calculations are essential for performing a normal coordinate analysis, which involves assigning the calculated vibrational frequencies to the experimentally observed bands in the IR and Raman spectra. Current time information in Bangalore, IN.researchgate.net By assuming a certain molecular symmetry (such as Cs point group), the fundamental modes of vibration can be calculated and compared with experimental data. Current time information in Bangalore, IN. This process helps to validate the assignment of spectral bands to specific molecular motions. DFT methods, such as those using the B3LYP hybrid functional, have proven reliable for predicting the vibrational spectra of thiouracil derivatives.

Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals. This information is valuable for understanding the molecule's reactivity, stability of different tautomeric forms, and its behavior as a ligand in coordination complexes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the molecular level.

While this compound has been identified as a compound with potential biological activities, specific molecular docking studies detailing its interaction with enzyme targets are not extensively detailed in publicly available research. ontosight.ai However, the broader class of thiouracil derivatives has been the subject of numerous docking simulations to elucidate their mechanisms of action. For instance, studies on closely related compounds like 2-thiouracil-5-carbonitriles and 2-thiouracil-5-sulfonamides have explored their binding affinity for various enzymes. ekb.egmdpi.comresearchgate.net These investigations often reveal key interactions, such as hydrogen bonding involving the pyrimidine ring's nitrogen and oxygen/sulfur atoms, and hydrophobic interactions with amino acid residues in the enzyme's active site. ekb.eg For example, docking studies on thiopyrimidine derivatives against bacterial dihydropteroate (B1496061) synthase and on sulfonamide derivatives against 15-lipoxygenase (15-LOX) have been performed to rationalize their antimicrobial and antioxidant activities, respectively. ekb.egmdpi.comresearchgate.net Such studies on analogous structures underscore the potential of the thiouracil scaffold to effectively bind to various biological targets.

Tautomerism Studies and Energetics

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that differ in the formal position of a hydrogen atom and a double bond, is a critical aspect of the chemistry of this compound. The thiouracil ring, with its multiple nitrogen atoms and thio/oxo functional groups, can exist in several tautomeric forms. nih.gov The equilibrium between these forms can be influenced by factors like the solvent environment and the nature of substituents on the pyrimidine ring.

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. While specific DFT studies for this compound are not widely reported, detailed analyses of the closely related 5-carboxy-2-thiouracil (5CTU) provide significant insights. These studies are highly relevant as the electronic influence of a carboxyl group is comparable to that of a carbethoxy group.

The main tautomeric forms arise from the migration of a proton from the N1 or N3 positions to the O4 (keto) or S2 (thione) atoms. The primary forms considered are the diketo-thione, enol-thione, and keto-thiol forms. DFT calculations on 5-carboxy-2-thiouracil have shown that the diketo-thione tautomer (T1) is the most stable form, which is the form expected to be predominant experimentally. researchgate.net The relative energies of other enol tautomers are significantly higher, indicating they are less populated under normal conditions. researchgate.net The presence of the carbethoxy group at position 5 is expected to influence this tautomeric equilibrium by affecting the electronic distribution within the pyrimidine ring.

| Tautomer | Structure Name | Relative Energy (ΔE) in kJ/mol |

|---|---|---|

| T1 | 4-oxo-2-thioxo (Dioxo form) | 0.00 (Most Stable) |

| T2 | 4-hydroxy-2-thioxo (Enol form) | 42.72 |

| T3 | 2-mercapto-4-oxo (Thiol form) | 43.14 |

| T4 | 2-mercapto-4-hydroxy (Thiol-Enol form) | 56.19 |

| T5 | Another Enol form | 87.95 |

Future Research Directions and Therapeutic Potential

Development of Novel 5-Carbethoxy-2-thiouracil Derivatives for Enhanced Efficacy

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with potentially improved therapeutic efficacy. Modifications to the thiouracil ring and the carbethoxy group can significantly influence the compound's biological activity. ontosight.ai For instance, the synthesis of various N-substituted thioureas and their subsequent condensation with diethyl ethoxymethylenemalonate has been explored to create a diverse range of this compound analogs. researchgate.net

Research has shown that the introduction of different functional groups can enhance the antimicrobial and antitumor properties of the parent compound. The development of these novel derivatives is a key area of future research, with the aim of identifying compounds with superior potency and selectivity.

Table 1: Examples of this compound Derivatives and their Potential

| Derivative Type | Synthetic Approach | Potential Enhancement |

| N-substituted analogs | Condensation of N-substituted thioureas with diethyl ethoxymethylenemalonate. researchgate.net | Improved antimicrobial and antitumor activity. |

| Metal Complexes | Reaction with various metal halides (e.g., Copper(I)). chemicalbook.com | Enhanced cytotoxicity against cancer cell lines. researchgate.netjddtonline.info |

| Sulfonamide Derivatives | Introduction of a sulfonamide moiety at the 5-position. nih.gov | Induction of cell cycle arrest and inhibition of cyclin-dependent kinases (CDKs). researchgate.net |

Exploration of Combination Therapies with this compound Complexes

The therapeutic potential of this compound can be further amplified through its use in combination with other therapeutic agents, particularly in the form of metal complexes. mdpi.com The sulfur atom in the thiouracil ring plays a crucial role in its ability to bind to metal ions, which can enhance its biological activity.

Recent studies have focused on the synthesis and characterization of dinuclear copper(I) complexes with this compound. researchgate.netmdpi.comresearchgate.net These complexes have demonstrated significant cytotoxic effects against various human tumor cell lines, including lung carcinoma (A549) and epithelial carcinoma (HeLa). researchgate.netjddtonline.info The cytotoxicity of these copper complexes was found to be significantly higher than that of the free ligand, highlighting the synergistic effect of the metal ion. researchgate.net

Furthermore, the development of mixed-ligand complexes, incorporating phosphines such as triphenylphosphine (B44618), has shown to be extremely cytotoxic compared to the phosphine-free counterparts. jddtonline.info This suggests that combination therapies involving these metal complexes could be a promising strategy for cancer treatment. jddtonline.inforesearchgate.net

Advanced In Vivo Biological Evaluation and Preclinical Studies

While in vitro studies have provided promising results, further in vivo biological evaluation and preclinical studies are essential to ascertain the therapeutic potential of this compound and its derivatives. Metal complexes of the related compound, 5-carboxy-2-thiouracil, have been screened against Sarcoma-180 tumor cells, with some complexes showing antitumor activity both in vivo and in vitro. preprints.org

Future research should focus on comprehensive preclinical trials to evaluate the efficacy, and pharmacokinetic profiles of these compounds in animal models. These studies are critical for determining their potential for clinical applications in treating diseases like cancer and microbial infections.

Applications in Drug Discovery and Rational Drug Design

This compound and its analogs represent valuable lead compounds in the field of drug discovery and rational drug design. wpmucdn.compharmacyconcepts.in A lead compound is a starting point for the design of related molecules with improved therapeutic properties. wpmucdn.com The structural similarity of thiouracil derivatives to naturally occurring pyrimidines allows them to interact with biological targets such as enzymes involved in DNA synthesis. nih.govjapsonline.com

The process of rational drug design utilizes the three-dimensional structure of a biological target to design drugs that are predicted to bind with high affinity and selectivity. pharmacyconcepts.in The known biological activities of this compound derivatives provide a foundation for designing more potent and specific inhibitors of key enzymes in disease pathways. japsonline.com For instance, molecular docking studies have been used to investigate the binding of thiopyrimidine derivatives to thymidylate synthase, a crucial enzyme in DNA synthesis and a target for cancer chemotherapy. japsonline.com